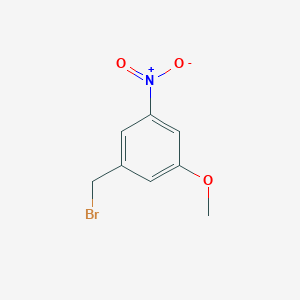

1-(Bromomethyl)-3-methoxy-5-nitrobenzene

説明

The utility of 1-(Bromomethyl)-3-methoxy-5-nitrobenzene is best understood by first examining its constituent chemical classes: substituted benzyl (B1604629) bromides and nitroaromatics.

Substituted Benzyl Bromides: The benzyl bromide moiety (a benzene (B151609) ring substituted with a bromomethyl group) is a cornerstone in organic synthesis. chemicalbook.com It is widely employed as a benzylating agent to install protecting groups for alcohols and carboxylic acids. chemicalbook.com The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic substitution, allowing for the formation of a wide array of new chemical bonds. This reactivity makes benzyl bromides and their derivatives valuable precursors for creating more complex molecular architectures. prepchem.com The presence of other substituents on the aromatic ring can significantly modulate this reactivity; electron-donating groups tend to stabilize the benzylic carbocation intermediate, accelerating SN1-type reactions, whereas electron-withdrawing groups have the opposite effect. chemsynthesis.com

Nitrobenzenes: Aromatic compounds bearing a nitro group (–NO₂) are fundamental intermediates in chemical manufacturing and are of significant interest in medicinal chemistry. The nitro group is one of the strongest electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. A key synthetic application of nitroaromatics is their reduction to the corresponding anilines (amino-aromatics), which are precursors to a vast range of dyes, polymers, and pharmaceuticals. echemi.com Furthermore, the nitro group itself is considered a "structural alert" or toxicophore in drug design, but it is also a feature in numerous approved drugs, particularly in the antibacterial and antiparasitic fields, where it can be activated through bioreduction within target cells. nih.govstanfordchem.com This dual nature makes nitroaromatic compounds a subject of ongoing research for the development of novel therapeutic agents. nih.govgoogle.com

The specific compound this compound, also known as 3-methoxy-5-nitrobenzyl bromide, integrates the functionalities of both benzyl bromides and nitrobenzenes, creating a highly versatile and synthetically valuable building block. Its significance lies in the orthogonal reactivity of its three functional groups, which can be addressed sequentially to construct elaborate molecules.

The strategic arrangement of these groups makes it a powerful tool for diversity-oriented synthesis, particularly in the generation of compound libraries for drug discovery. Researchers can utilize this molecule to systematically introduce a variety of substituents and functionalities onto the benzene ring, leading to novel structures with potential biological activity. For example, the synthesis of 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde has been reported using a related precursor, 1-(bromomethyl)-4-nitrobenzene, showcasing how the benzylic bromide can be used to link molecular fragments. google.com

The synthetic utility can be summarized by considering the roles of each group:

The Bromomethyl Group: Serves as a highly reactive electrophilic site for alkylation reactions with a wide range of nucleophiles (e.g., alcohols, phenols, amines, thiols, and carbanions).

The Nitro Group: Acts as a potent electron-withdrawing group and a latent amino group. Its reduction to an amine opens up a vast number of subsequent transformations, such as diazotization, acylation, and further substitution reactions.

The Methoxy (B1213986) Group: As an electron-donating group, it influences the electronic properties of the aromatic ring and can be a key structural element in many biologically active natural products and synthetic drugs.

The synthesis of substituted nitrobenzyl bromides typically involves the free-radical bromination of the corresponding nitrotoluene. prepchem.com This process requires careful control to achieve selective monobromination on the methyl group without promoting other side reactions. The presence of both an activating methoxy group and a deactivating nitro group on the toluene (B28343) precursor presents a unique chemical challenge, making the synthesis and subsequent reactions of this compound a subject of interest for synthetic chemists.

Compound Data

Below are the key chemical identifiers and calculated properties for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Methoxy-5-nitrobenzyl bromide |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| CAS Number | Data not available in searched sources |

| Melting Point | Data not available in searched sources |

| Boiling Point | Data not available in searched sources |

Structure

3D Structure

特性

IUPAC Name |

1-(bromomethyl)-3-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVLGWFXBNZIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromomethyl 3 Methoxy 5 Nitrobenzene

Established Synthetic Pathways and Reaction Schemes

The most logical and established pathway to 1-(bromomethyl)-3-methoxy-5-nitrobenzene involves the initial synthesis of the substituted toluene (B28343) precursor, 3-methoxy-5-nitrotoluene. This precursor contains the required methoxy (B1213986) and nitro groups in the correct meta-disposition relative to the methyl group. The final transformation is a selective bromination of the benzylic C-H bonds of the methyl group.

This approach allows for the use of well-established reactions for aromatic functionalization and free-radical halogenation. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, which helps to prevent competing electrophilic aromatic substitution reactions during the final benzylic bromination step. google.com

Benzylic Bromination Strategies

Benzylic C-H bonds are weaker than typical alkyl C-H bonds because the homolytic cleavage of these bonds leads to the formation of a resonance-stabilized benzylic radical. libretexts.org This inherent reactivity allows for selective bromination at the benzylic position.

The use of N-Bromosuccinimide (NBS) is the most common and efficient method for achieving benzylic bromination, a reaction often referred to as Wohl-Ziegler bromination. masterorganicchemistry.comchadsprep.com This method is highly selective for the benzylic position over other positions, such as the aromatic ring or other alkyl C-H bonds. chemistrysteps.com

The reaction proceeds via a free-radical chain mechanism. acs.org It is typically initiated by light (hν) or a radical initiator like dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). youtube.com The key advantage of NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction. libretexts.org This is achieved through the reaction of NBS with trace amounts of hydrogen bromide (HBr) that are generated during the propagation steps. chadsprep.com This low concentration of Br₂ favors the radical substitution pathway and suppresses potential ionic side reactions, such as electrophilic addition to the aromatic ring. chadsprep.com

The mechanism involves three main stages:

Initiation: Homolytic cleavage of the initiator or the Br-Br bond to form initial radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from 3-methoxy-5-nitrotoluene to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (formed from NBS + HBr) to yield the product, this compound, and a new bromine radical, which continues the chain. chemistrysteps.com

Termination: Combination of any two radicals to end the chain reaction.

Commonly used solvents for this reaction include non-polar solvents like carbon tetrachloride (CCl₄) or, more recently, less hazardous alternatives such as acetonitrile (B52724) or trifluoromethylbenzene. masterorganicchemistry.comorganic-chemistry.org

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂. | libretexts.org |

| Initiator | UV light (hν) or chemical initiator (e.g., AIBN, BPO) | Generates initial radicals to start the chain reaction. | youtube.com |

| Solvent | Carbon tetrachloride (CCl₄), Acetonitrile, Benzene (B151609) | Inert solvent that facilitates the radical reaction. | google.comresearchgate.net |

| Temperature | Reflux temperature of the solvent | Provides energy for radical formation and propagation. | google.com |

While NBS is the preferred reagent, other methods can achieve benzylic bromination.

Molecular Bromine (Br₂) with Initiation: Direct use of molecular bromine can lead to benzylic bromination when initiated by light or high temperatures. cecri.res.in However, this method is often less selective than using NBS and can result in competing electrophilic bromination of the aromatic ring, although the deactivating nitro group on the substrate mitigates this risk. google.com For deactivated toluenes, high temperatures (e.g., above 180°C) with controlled addition of bromine can achieve selective monobromination. google.com

HBr-H₂O₂ System: A combination of hydrogen bromide and hydrogen peroxide can be used as an in-situ source of bromine for radical bromination. researchgate.netgoogle.com This method is considered a "greener" alternative as it avoids the use of halogenated solvents and reagents. researchgate.net The reaction is often initiated by light or a radical initiator. google.com

Electrochemical Bromination: Two-phase electrolysis using an aqueous solution of sodium bromide can generate reactive bromine species that perform selective benzylic bromination of toluenes dissolved in an organic solvent. cecri.res.in This method offers high yields and regioselectivity under mild conditions. cecri.res.in

| Method | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| NBS Bromination | NBS, Radical Initiator (light/AIBN) | High selectivity, minimizes side reactions. | Requires initiator, traditional solvents can be hazardous. | chadsprep.com |

| Molecular Bromine | Br₂, Light/Heat | Simple reagents. | Lower selectivity, risk of ring bromination. | cecri.res.in |

| HBr/H₂O₂ System | HBr, H₂O₂ | "Green" reagents, avoids hazardous materials. | Can be less controlled than NBS. | researchgate.netgoogle.com |

| Electrochemical | NaBr (aq), Electric Current | High yield and selectivity, mild conditions. | Requires specialized electrochemical setup. | cecri.res.in |

Precursor Synthesis and Functional Group Interconversions

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto a benzene ring. The standard reagent for this transformation is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com

Synthesizing 3-methoxy-5-nitrotoluene via direct nitration of 3-methoxytoluene (3-methylanisole) is challenging due to directing group effects. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators. doubtnut.com The methoxy group is a much stronger activator than the methyl group. doubtnut.com Therefore, nitration of 3-methoxytoluene would preferentially occur at positions 2, 4, and 6, which are ortho and para to the powerful methoxy group, making the desired 5-nitro isomer a minor product.

A more viable nitration strategy involves starting with a precursor where the directing groups favor the desired substitution pattern, or by using a blocking group strategy. However, a more common route involves introducing the functional groups in a different order. For instance, the nitration of toluene primarily yields a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene, with only a very small amount of 3-nitrotoluene (B166867) formed. wikipedia.org Therefore, direct nitration of a simple, readily available precursor is not an efficient route to 3-methoxy-5-nitrotoluene.

Given the challenges of direct nitration, multi-step sequences are typically required to synthesize the 3-methoxy-5-nitrotoluene precursor. One effective strategy begins with a compound that already has the desired 1,3,5-substitution pattern.

A plausible synthetic route starts from 3,5-dinitroanisole (B1346779). This compound can be synthesized by treating 1,3,5-trinitrobenzene (B165232) with sodium methoxide (B1231860) in methanol (B129727). Subsequently, one of the two nitro groups of 3,5-dinitroanisole must be selectively reduced to an amino group to form 3-methoxy-5-nitroaniline. Reagents like sodium sulfide (B99878) in aqueous methanol can achieve this selective reduction. chemicalbook.com

While this provides a route to a 3-methoxy-5-nitro-substituted benzene ring, the target precursor is a toluene derivative. A more direct precursor synthesis might start from 3,5-dinitrotoluene (B12062). One of the nitro groups can be reduced to an amine, yielding 3-amino-5-nitrotoluene. The amino group can then be converted into a methoxy group. This is typically accomplished via a Sandmeyer-type reaction sequence. The amine is first diazotized with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. The diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles. While direct displacement by methoxide is not always efficient, the diazonium salt can be hydrolyzed to a phenol (B47542) (3-hydroxy-5-nitrotoluene), which can then be easily converted to the methoxy ether via Williamson ether synthesis using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Multistep Synthesis Design and Strategic Considerations

The creation of polysubstituted benzenes, such as this compound, is a core challenge in organic synthesis that hinges on the directing effects of the substituents already present on the aromatic ring. echemi.com A retrosynthetic approach, working backward from the final product, is often the most effective way to devise a viable synthetic route. acs.org

A primary route to this compound involves the benzylic bromination of a toluene derivative. This strategy starts with a precursor that already has the methoxy and nitro groups in the desired 1,3,5-relationship. The final step is the selective bromination of the methyl group.

An alternative pathway could involve the construction of the substituted benzene ring from acyclic precursors, a method that can offer high regioselectivity for 1,3,5-trisubstituted products. nih.govresearchgate.net However, the more common approach involves sequential substitutions onto a benzene ring. Another considered route is the modification of substituents on a pre-existing aromatic core, for instance, through nucleophilic aromatic substitution. One such synthesis involves the reaction of 3,5-dinitrobromobenzene with sodium methoxide, where one nitro group is replaced by a methoxy group. echemi.comyoutube.com This intermediate, however, would be 1-bromo-3-methoxy-5-nitrobenzene, requiring a subsequent step to introduce the methyl group, which is less direct than starting with a toluene derivative.

The order in which substituents are introduced onto the benzene ring is paramount due to their directing effects on subsequent electrophilic aromatic substitution reactions. minia.edu.eglibretexts.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors. quora.comyoutube.com

Nitro group (-NO₂): This is a strongly deactivating, meta-directing group. minia.edu.egquora.com Its presence makes the aromatic ring less susceptible to further electrophilic substitution.

Methoxy group (-OCH₃): This is a strongly activating, ortho-, para-directing group. organicchemistrytutor.com It enhances the electron density of the ring, particularly at the positions ortho and para to it.

Methyl group (-CH₃): This is a weakly activating, ortho-, para-directing group. libretexts.org

Considering these effects, a logical synthetic strategy for a precursor like 3-methoxy-5-nitrotoluene would be to introduce the meta-directing nitro group first, followed by the ortho-, para-directing methoxy group, or vice versa, while carefully considering the combined directing effects. A common starting material for such syntheses is often a compound that already possesses some of the required functionality in the correct orientation.

For the final bromination step, the target is the benzylic position (the methyl group) rather than the aromatic ring itself. This is achieved through a free-radical substitution reaction, which is highly selective for the benzylic C-H bonds over the aromatic C-H bonds. masterorganicchemistry.com

The primary challenge in synthesizing this compound lies in controlling the regiochemistry to achieve the specific 1,3,5-substitution pattern and then selectively functionalizing the methyl group without affecting the other substituents or the aromatic ring.

The key transformation is the benzylic bromination of 3-methoxy-5-nitrotoluene. This reaction must be performed under conditions that favor free-radical formation, thereby targeting the methyl group. Electrophilic aromatic substitution conditions must be avoided, as they would lead to bromination of the electron-rich aromatic ring, guided by the activating methoxy group to the ortho and para positions.

The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, is a classic method for achieving selective benzylic bromination. scientificupdate.comwikipedia.org The deactivating nature of the nitro group on the aromatic ring further helps to prevent electrophilic attack on the ring, thus enhancing the selectivity of the benzylic bromination. google.com

Reactivity and Mechanistic Investigations of 1 Bromomethyl 3 Methoxy 5 Nitrobenzene

Electrophilic Nature of the Bromomethyl Moiety

The carbon atom of the bromomethyl group in 1-(Bromomethyl)-3-methoxy-5-nitrobenzene is a primary electrophilic center. The attached bromine atom, being a good leaving group, facilitates reactions with a wide array of nucleophiles. The benzylic position of this carbon means that any developing positive charge in a transition state or intermediate can be stabilized by the adjacent aromatic ring, enhancing its reactivity compared to a simple alkyl halide.

Nucleophilic Substitution Reactions at the Benzylic Position

Nucleophilic substitution is the hallmark reaction of benzyl (B1604629) halides. The reaction can proceed through two primary mechanisms: a unimolecular (SN1) pathway involving a carbocation intermediate, or a bimolecular (SN2) pathway involving a concerted backside attack by the nucleophile. youtube.comyoutube.com The preferred pathway for this compound is dictated by the electronic nature of the aromatic substituents, the strength of the nucleophile, and the solvent conditions. youtube.com

The kinetics of an SN1 reaction are first-order, depending only on the concentration of the substrate, as the rate-determining step is the formation of the carbocation. masterorganicchemistry.comyoutube.com In contrast, SN2 reactions exhibit second-order kinetics, with the rate depending on the concentrations of both the substrate and the nucleophile. youtube.commasterorganicchemistry.com

For this compound, the substituents on the benzene (B151609) ring exert competing electronic effects that influence carbocation stability and thus the viability of an SN1 pathway.

Methoxy (B1213986) Group (-OCH₃): Located at the meta position, the methoxy group is an electron-withdrawing group through induction but an electron-donating group through resonance. wikipedia.org Its ability to stabilize an adjacent benzylic carbocation is significantly diminished at the meta position compared to the ortho or para positions.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both induction and resonance. Its presence strongly destabilizes the formation of a positive charge on the benzylic carbon. doubtnut.com

The combined effect of a meta-methoxy group and a meta-nitro group is a significant destabilization of the potential benzylic carbocation. Research on analogous compounds shows that electron-donating groups like methoxy in the para position accelerate SN1 reactions by stabilizing the carbocation, while electron-withdrawing groups like nitro strongly disfavor it. doubtnut.com Consequently, this compound is expected to react predominantly through an SN2 mechanism. A pure SN1 pathway is thermodynamically unfavorable due to the high activation energy required to form the unstable carbocation intermediate. The reaction will be fastest with strong nucleophiles in polar aprotic solvents, which are characteristic conditions for the SN2 pathway. youtube.com

Table 1: Influence of Aromatic Substituents on Benzylic Carbocation Stability and Reaction Pathway

This table illustrates the general principles of substituent effects on the reactivity of benzyl bromides based on analogous compounds.

| Compound | Substituent Effect | Carbocation Stability | Predominant Pathway |

| p-Methoxybenzyl bromide | Strong electron-donating | High | SN1 / Borderline |

| Benzyl bromide | (Reference) | Moderate | Borderline / SN2 |

| p-Nitrobenzyl bromide | Strong electron-withdrawing | Low | SN2 |

| This compound | Strong electron-withdrawing | Very Low | SN2 |

Given its propensity to react via an SN2 mechanism, this compound is an effective substrate for alkylation of a variety of strong and soft nucleophiles.

Oxygen Nucleophiles: Reaction with hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) yields the corresponding 3-methoxy-5-nitrobenzyl alcohol or ethers. Solvolysis in weak oxygen nucleophiles like water or ethanol (B145695) may proceed slowly.

Nitrogen Nucleophiles: Strong nitrogen nucleophiles such as ammonia (B1221849), primary and secondary amines, and azide (B81097) react readily to form the corresponding benzylamines and benzyl azide. The reaction of benzylic systems with tertiary amines, known as the Menschutkin reaction, is a classic example of this reactivity.

Sulfur Nucleophiles: Thiolates (RS⁻) and hydrogen sulfide (B99878) (HS⁻) are excellent nucleophiles for SN2 reactions due to their high polarizability. msu.edu These reactions proceed efficiently to produce thioethers and thiols, respectively.

Carbon Nucleophiles: The cyanide ion (CN⁻) is an effective carbon nucleophile that reacts to form 3-methoxy-5-nitrobenzyl cyanide, thereby creating a new carbon-carbon bond.

Table 2: Representative SN2 Reactions of this compound

| Nucleophile Class | Example Nucleophile | Reagent Example | Product |

| Oxygen | Hydroxide | NaOH | 3-Methoxy-5-nitrobenzyl alcohol |

| Nitrogen | Amine | CH₃NH₂ | N-Methyl-3-methoxy-5-nitrobenzylamine |

| Sulfur | Thiolate | NaSCH₃ | Methyl (3-methoxy-5-nitrobenzyl) sulfide |

| Carbon | Cyanide | KCN | 2-(3-Methoxy-5-nitrophenyl)acetonitrile |

Radical Reactions Involving the Bromomethyl Group

The C-Br bond in the bromomethyl group can also undergo homolytic cleavage to form a benzylic radical. The synthesis of nitrobenzyl bromides often proceeds via free-radical bromination of the corresponding nitrotoluenes, which confirms the accessibility of radical pathways at the benzylic position. google.com

A common radical reaction for alkyl halides is reductive dehalogenation. This can be achieved using a radical initiator like azobisisobutyronitrile (AIBN) and a hydrogen atom donor such as tributyltin hydride (Bu₃SnH). libretexts.org In this chain reaction, a tributyltin radical abstracts the bromine atom to generate a 3-methoxy-5-nitrobenzyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield 3-methoxy-5-nitrotoluene.

Furthermore, reactions with certain soft nucleophiles can proceed through a single-electron transfer (SET) mechanism, leading to radical-anion intermediates. researchgate.net Studies on 4-nitrobenzyl bromide have shown that reactions with soft bases can lead to dimerization products via such radical pathways, suggesting that this compound could exhibit similar reactivity under specific conditions. researchgate.net

Transformations Involving Aromatic Substituents

While the primary reaction site is the bromomethyl group, the methoxy substituent on the aromatic ring can also undergo chemical transformation, typically under more forcing conditions.

Reactivity of the Methoxy Group (e.g., Cleavage, Oxidation)

The methoxy group is an ether linkage and is generally robust. However, it can be cleaved to reveal a phenolic hydroxyl group. This deprotection can be accomplished using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃).

More sophisticated methods have been developed for the cleavage of aryl methyl ethers, including those on substituted benzyl systems. organic-chemistry.org Oxidative cleavage is a notable strategy. For instance, p-methoxybenzyl (PMB) ethers are susceptible to cleavage by single-electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org It has also been reported that photo-excited aromatic nitro compounds can induce the oxidative cleavage of aromatic methoxy compounds, raising the possibility of an intramolecular reaction for a molecule like this compound under photochemical conditions. chemrxiv.org Additionally, cleavage of nitrobenzyl ethers has been achieved under basic conditions in the presence of oxygen, presumably through oxidation at the benzylic position. nih.gov

Reductions and Other Reactions of the Nitro Group

The reduction of the nitro group is a pivotal transformation in the chemistry of nitroaromatic compounds, often yielding valuable amino derivatives. For this compound, the conversion of the nitro group to an amine is a key reaction, though specific literature on this exact compound is scarce. However, the reactivity can be inferred from general principles and studies on analogous structures.

A variety of reagents are commonly employed for the reduction of aromatic nitro groups to primary amines. organic-chemistry.org These methods typically involve catalytic hydrogenation or the use of metals in acidic media. Common catalytic systems include palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or triethylsilane. organic-chemistry.org Metal-based reductions often utilize iron, tin, or zinc in the presence of an acid. cardiff.ac.uk

Mechanistic investigations into the reduction of nitro compounds reveal a complex process that can proceed through several intermediates. cardiff.ac.uknih.gov The reaction pathway can be influenced by the choice of reducing agent and reaction conditions. For instance, some iron-catalyzed reductions are believed to involve nitroso intermediates. cardiff.ac.uknih.gov

Table 1: Potential Reduction Reactions of the Nitro Group in this compound This table is based on general methods for nitro group reduction and analogies with similar compounds, as specific data for this compound is limited.

| Reagent/Catalyst | Hydrogen Source | Typical Conditions | Potential Product |

| Pd/C | H₂ gas | Room temperature to moderate heat, atmospheric to moderate pressure | 3-(Bromomethyl)-5-methoxyaniline |

| Iron (Fe) | HCl or Acetic Acid | Reflux | 3-(Bromomethyl)-5-methoxyaniline |

| Tin (Sn) | HCl | Reflux | 3-(Bromomethyl)-5-methoxyaniline |

| Sodium Sulfide (Na₂S) | Water | Elevated temperature | 3-(Bromomethyl)-5-methoxyaniline |

It is important to note that the presence of the bromomethyl group could potentially lead to side reactions under certain reductive conditions. For example, some reducing agents might also affect the benzylic bromide. The choice of reducing agent would therefore be crucial to achieve chemoselective reduction of the nitro group.

Directing Effects of the Methoxy and Nitro Groups on Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the existing substituents: the methoxy group (-OCH₃) and the nitro group (-NO₂). The bromomethyl group (-CH₂Br) is generally considered to be a weakly deactivating, ortho-, para-director, but its influence is likely to be less significant compared to the strong effects of the methoxy and nitro groups.

The methoxy group is a powerful activating group and an ortho-, para-director. msu.edu This is due to the ability of the oxygen atom to donate a lone pair of electrons to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. msu.edu

Conversely, the nitro group is a strong deactivating group and a meta-director. msu.edu Its electron-withdrawing nature, through both inductive and resonance effects, destabilizes the arenium ion intermediate, particularly when the attack is at the ortho and para positions. youtube.com

In the case of this compound, the positions on the aromatic ring relative to the existing substituents are:

Position 2: Ortho to the methoxy group and ortho to the nitro group.

Position 4: Ortho to the methoxy group and para to the nitro group.

Position 6: Para to the methoxy group and ortho to the nitro group.

The directing effects of the methoxy and nitro groups are in conflict. The activating methoxy group directs incoming electrophiles to positions 2, 4, and 6, while the deactivating nitro group directs them to positions 2 and 6 (meta to itself). The methoxy group, being a strong activating group, will have a dominant influence on the position of substitution. Therefore, electrophilic attack is most likely to occur at the positions activated by the methoxy group.

However, steric hindrance from the adjacent bromomethyl group at position 1 and the nitro group at position 5 may influence the relative rates of attack at the available positions. Position 4 is sterically less hindered compared to positions 2 and 6.

Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution on this compound

| Position | Relation to -OCH₃ | Relation to -NO₂ | Predicted Outcome | Rationale |

| 2 | Ortho | Ortho | Minor product | Activated by -OCH₃, but deactivated by -NO₂ and sterically hindered. |

| 4 | Ortho | Para | Major product | Activated by -OCH₃, deactivated by -NO₂, but sterically most accessible. |

| 6 | Para | Ortho | Minor product | Activated by -OCH₃, but deactivated by -NO₂ and sterically hindered. |

Therefore, it is anticipated that electrophilic substitution on this compound would predominantly yield the 4-substituted product. Experimental verification would be necessary to confirm this prediction.

Exploration of Novel Reaction Pathways and Side Reactions

Detailed studies on novel reaction pathways and specific side reactions for this compound are not extensively documented in the available scientific literature. However, based on the functional groups present in the molecule, potential side reactions can be anticipated under various reaction conditions.

During the reduction of the nitro group, particularly with more reactive reducing agents, the bromomethyl group could undergo reduction to a methyl group or be involved in other transformations. For instance, catalytic hydrogenation can sometimes lead to dehalogenation. orientjchem.org

In the context of electrophilic aromatic substitution, while the primary substitution products are predicted based on the directing effects of the methoxy and nitro groups, other side reactions could occur depending on the specific electrophile and reaction conditions. For example, strong acidic conditions used in nitration or sulfonation could potentially lead to reactions involving the methoxy or bromomethyl groups.

Furthermore, the presence of the electrophilic benzylic bromide and the electron-deficient aromatic ring could open up possibilities for nucleophilic substitution reactions at the bromomethyl carbon. However, a comprehensive exploration of such novel pathways for this specific molecule requires further experimental investigation.

Synthetic Utility and Derivatization Strategies

1-(Bromomethyl)-3-methoxy-5-nitrobenzene as a Key Synthetic Intermediate

This compound is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its utility stems from the presence of multiple reactive sites: a highly reactive benzylic bromide (the bromomethyl group), an electron-withdrawing nitro group, and a methoxy (B1213986) group that influences the electronic properties of the benzene (B151609) ring. The bromomethyl group, in particular, is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of the 3-methoxy-5-nitrophenylmethyl moiety into various molecular frameworks.

Precursor for Complex Molecular Scaffolds and Ring Systems

The structure of this compound is well-suited for the construction of intricate molecular architectures. The bromomethyl group provides a handle for elongation of carbon chains and for the formation of new ring systems. For instance, in reactions with bifunctional nucleophiles, it can participate in cyclization reactions to form macrocycles or other complex ring structures.

A closely related compound, 1-(bromomethyl)-3,5-dimethoxybenzene, is a key starting material in the synthesis of naturally occurring isocoumarins and 3,4-dihydroisocoumarins. This highlights the role of the bromomethyl group in forming the core structure of these complex natural products. By analogy, this compound can be envisioned as a precursor for nitro- and methoxy-substituted analogues of such compounds, which are of interest in medicinal chemistry. The subsequent modification of the nitro group further expands its utility in creating diverse molecular scaffolds.

Role in the Assembly of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in pharmaceutical and materials science. This compound is a valuable reagent for the synthesis of various heterocyclic systems. The electrophilic bromomethyl group can react with nucleophiles containing heteroatoms such as nitrogen, sulfur, or oxygen, leading to the formation of heterocyclic rings.

For example, reaction with compounds containing both an amine and a thiol group can lead to the formation of thiazinane derivatives. Similarly, reaction with substituted hydrazines can be a pathway to pyridazine (B1198779) derivatives. The nitro group on the benzene ring can also play a role in the synthesis of heterocycles, for instance, through reduction to an amine followed by condensation and cyclization reactions to form fused heterocyclic systems like benzimidazoles or quinolines.

Derivatization Potential and Functional Group Interconversions

The chemical reactivity of this compound allows for a wide range of derivatization and functional group interconversions. The bromomethyl, nitro, and methoxy groups can each be selectively targeted to generate a diverse library of compounds from this single starting material.

Formation of Ethers, Esters, and Carbonyl Derivatives

The benzylic bromide is highly susceptible to nucleophilic substitution, making the formation of ethers and esters a straightforward process. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be readily applied.

The reaction with various alcohols in the presence of a base will yield the corresponding ethers. Similarly, reaction with carboxylic acid salts provides access to a wide range of esters. Furthermore, the bromomethyl group can be converted to carbonyl derivatives. For example, oxidation can yield 3-methoxy-5-nitrobenzaldehyde, a useful intermediate in its own right.

Table 1: Synthesis of Ethers, Esters, and Carbonyl Derivatives

| Derivative Type | Reagent(s) | Reaction Type | Product Class |

|---|---|---|---|

| Ethers | Alcohol (R-OH), Base (e.g., NaH) | Williamson Ether Synthesis | 1-(Alkoxymethyl)-3-methoxy-5-nitrobenzene |

| Esters | Carboxylate salt (R-COO⁻Na⁺) | Nucleophilic Substitution | 3-Methoxy-5-nitrobenzyl ester |

| Aldehydes | Dimethyl sulfoxide (B87167) (DMSO), NaHCO₃ | Oxidation | 3-Methoxy-5-nitrobenzaldehyde |

| Nitriles | Sodium cyanide (NaCN) | Nucleophilic Substitution | (3-Methoxy-5-nitrophenyl)acetonitrile |

Synthesis of Amines, Amides, and Other Nitrogen-Containing Compounds

The bromomethyl group of this compound is a versatile precursor for the synthesis of various nitrogen-containing compounds. Reaction with ammonia (B1221849) or primary and secondary amines can lead to the corresponding benzylamines. To avoid multiple alkylations on the nitrogen, the Gabriel synthesis or the use of sodium azide (B81097) followed by reduction are often preferred methods for preparing primary amines.

In addition to the reactions of the bromomethyl group, the nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation yields 3-(aminomethyl)-5-methoxyaniline (after reduction of the nitro group and substitution of the bromine with an amino group), a bifunctional molecule that can undergo a host of further reactions. The newly formed amino group can be acylated to form amides, sulfonamides, or ureas, significantly increasing the molecular diversity achievable from the starting material.

Table 2: Synthesis of Nitrogen-Containing Derivatives

| Functional Group Transformation | Reagent(s) | Reaction Type | Product Class |

|---|---|---|---|

| Primary Amine Synthesis | 1. Potassium phthalimide (B116566) 2. Hydrazine | Gabriel Synthesis | 1-(3-Methoxy-5-nitrophenyl)methanamine |

| Primary Amine Synthesis | 1. Sodium azide (NaN₃) 2. LiAlH₄ or H₂/Pd | Azide Reduction | 1-(3-Methoxy-5-nitrophenyl)methanamine |

| Secondary/Tertiary Amine Synthesis | Primary/Secondary Amine (RNH₂ or R₂NH) | Nucleophilic Alkylation | N-Alkyl-1-(3-methoxy-5-nitrophenyl)methanamine |

| Nitro Group Reduction | SnCl₂/HCl or H₂/Pd-C | Reduction | 3-(Bromomethyl)-5-methoxyaniline |

| Amide Formation (from reduced nitro group) | Acyl chloride (R-COCl) | Acylation | N-(3-(Bromomethyl)-5-methoxyphenyl)amide |

Application in Carbon-Carbon Bond Forming Reactions (e.g., Coupling Reactions)

The formation of new carbon-carbon bonds is central to the assembly of complex organic molecules. The electrophilic nature of the carbon atom in the bromomethyl group of this compound makes it an ideal substrate for a variety of carbon-carbon bond-forming reactions.

It can react with a range of carbon nucleophiles, including organometallic reagents such as Grignard reagents or organocuprates, as well as enolates derived from β-dicarbonyl compounds like diethyl malonate. These reactions allow for the extension of the carbon framework and the introduction of new functional groups. While palladium-catalyzed cross-coupling reactions are more commonly performed on aryl halides, under certain conditions, benzylic halides can also participate in such transformations, further expanding the synthetic utility of this compound.

Strategic Applications of this compound in Fine Chemical Synthesis and Specialty Chemicals

Extensive research for the chemical compound “this compound” has yielded insufficient data to detail its specific strategic applications in fine chemical synthesis and the production of specialty chemicals. Searches for this exact compound name did not provide relevant scholarly articles, patents, or detailed experimental procedures outlining its use as a synthetic intermediate.

It is important to distinguish this compound from structurally similar chemicals, as the position of the bromo, methoxy, and nitro functional groups, as well as the nature of the substituent (bromomethyl vs. bromo), critically dictates its reactivity and potential applications. For instance, literature and chemical databases frequently reference "1-Bromo-3-methoxy-5-nitrobenzene," where the bromine atom is directly attached to the benzene ring, and "1-Bromo-3-(bromomethyl)-5-nitrobenzene," which contains both a bromo and a bromomethyl group. These related but distinct molecules have their own unique synthetic utilities that cannot be accurately attributed to "this compound" without specific evidence.

The intended utility of a compound like "this compound" in organic synthesis would theoretically hinge on the sequential or selective reactivity of its three key functional groups:

Bromomethyl group (-CH₂Br): This is a highly reactive functional group, readily participating in nucleophilic substitution reactions. It would be an excellent electrophilic site for introducing the benzyl (B1604629) moiety into a wide range of molecules, such as amines, alcohols, thiols, and carbanions. This makes it a valuable tool for constructing more complex molecular frameworks.

Nitro group (-NO₂): The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amino group (-NH₂), which is a key functional group in many pharmaceuticals, dyes, and other specialty chemicals. This transformation opens up a plethora of further derivatization possibilities, including diazotization and coupling reactions.

Methoxy group (-OCH₃): As an electron-donating group, the methoxy group influences the regioselectivity of potential reactions on the aromatic ring. It can also be cleaved to a hydroxyl group (-OH) under certain conditions, providing another point for modification.

The specific arrangement of these groups on the benzene ring would offer strategic advantages in multi-step syntheses, allowing for controlled and regioselective transformations. However, without published research or patents specifically citing the use of "this compound," any discussion of its applications remains speculative.

Due to the lack of available scientific literature and documentation for "this compound," a detailed and accurate account of its role in fine chemical synthesis and the creation of specialty chemicals cannot be provided at this time. Further research would be required to synthesize this compound and explore its reactivity and potential as a building block in organic chemistry.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the precise molecular structure of 1-(Bromomethyl)-3-methoxy-5-nitrobenzene in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing unequivocal evidence of the compound's constitution and connectivity.

¹H and ¹³C NMR Spectroscopy: The 1D ¹H NMR spectrum is predicted to display distinct signals corresponding to the three types of protons in the molecule: the aromatic protons, the methoxy (B1213986) group protons, and the benzylic protons of the bromomethyl group. The ¹³C NMR spectrum will similarly show signals for each unique carbon atom in the aromatic ring, as well as for the methoxy and bromomethyl carbons.

2D NMR Spectroscopy: To definitively assign these signals and confirm the connectivity, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the aromatic protons that are coupled to each other (typically ortho and meta couplings), helping to establish their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals for the methoxy group (-OCH₃), the bromomethyl group (-CH₂Br), and the protonated aromatic carbons (C2, C4, C6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is vital for identifying the quaternary (non-protonated) carbons (C1, C3, C5). For instance, the protons of the methoxy group would show a correlation to the C3 carbon, and the bromomethyl protons would show correlations to the C1 carbon and potentially to C2 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This can be used to confirm spatial relationships, such as the proximity of the methoxy protons to the aromatic proton at the C2 position.

The electronic environment of each nucleus, influenced by the electron-withdrawing nitro (-NO₂) and bromo (-Br via -CH₂Br) groups and the electron-donating methoxy (-OCH₃) group, dictates its chemical shift.

Chemical Shifts (δ): The aromatic protons are expected to resonate in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The proton at C4, situated between the two electron-withdrawing groups (relative to the bromomethyl and nitro groups), is anticipated to be the most deshielded. The methoxy protons will appear as a sharp singlet further upfield (around 3.9-4.1 ppm), while the benzylic protons of the bromomethyl group will also be a singlet, significantly downfield from typical alkyl protons (around 4.5-4.7 ppm) due to the adjacent bromine atom and the aromatic ring. The carbon chemical shifts are similarly influenced, with the carbon bearing the nitro group (C5) and the carbon attached to the methoxy group (C3) being significantly affected.

Coupling Constants (J): The splitting patterns of the aromatic protons are governed by their coupling constants. A small meta-coupling (⁴JHH) of approximately 2-3 Hz is expected between H2-H4, H4-H6, and H2-H6. These small couplings may result in the signals appearing as sharp singlets or finely split multiplets.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₂Br | 4.60 | s | 32.0 |

| -OCH₃ | 3.95 | s | 56.5 |

| H2 | 7.80 | t (J ≈ 1.5 Hz) | 115.0 |

| H4 | 8.10 | t (J ≈ 1.5 Hz) | 119.0 |

| H6 | 7.70 | t (J ≈ 1.5 Hz) | 125.0 |

| C1 | - | - | 141.0 |

| C3 | - | - | 161.0 |

| C5 | - | - | 149.0 |

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₈BrNO₃), the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion [M]⁺ and its fragments. The HRMS spectrum will show two peaks of almost equal intensity separated by approximately 2 Da.

Calculated Exact Masses for Molecular Ion [M]⁺

| Isotopologue | Formula | Calculated Exact Mass (Da) |

| ⁷⁹Br | C₈H₈⁷⁹BrNO₃ | 244.9742 |

| ⁸¹Br | C₈H₈⁸¹BrNO₃ | 246.9721 |

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pathway provides valuable information for structural confirmation. A plausible fragmentation pathway for this compound would involve:

Loss of Bromine Radical: The most likely initial fragmentation is the cleavage of the weak C-Br bond to lose a bromine radical (•Br), forming a stable benzylic carbocation. This fragment would also exhibit an isotopic pattern if the bromine atom is lost after initial ionization.

Formation of Tropylium Ion: The resulting benzylic cation could rearrange to a more stable tropylium-like ion.

Loss of Nitro Group: Fragmentation involving the loss of a nitro group (•NO₂) or nitric oxide (•NO) is common for nitroaromatic compounds.

Loss of Methyl Radical: The methoxy group can fragment by losing a methyl radical (•CH₃).

By analyzing the masses of these fragment ions, the connectivity and the nature of the substituents can be confirmed.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum is dominated by the chromophoric nitroaromatic system.

Electronic Absorption (UV-Vis): The UV-Vis spectrum of this compound is expected to show strong absorptions characteristic of a substituted nitrobenzene (B124822). These arise from π → π* transitions within the aromatic system, which are influenced by the substituents. Typically, nitrobenzene exhibits a strong absorption band around 250-270 nm. The presence of the electron-donating methoxy group may cause a slight red shift (bathochromic shift) of this absorption band.

Emission Spectroscopy: Nitroaromatic compounds are generally non-fluorescent or very weakly fluorescent. The excited state energy is typically quenched efficiently through non-radiative decay pathways, such as intersystem crossing, facilitated by the nitro group. Therefore, significant emission is not expected for this compound upon excitation.

Analysis of Electronic Transitions and Chromophoric Interactions

The electronic absorption spectrum of this compound is primarily dictated by the nitroaromatic chromophore. The benzene ring, substituted with a nitro group, a methoxy group, and a bromomethyl group, exhibits characteristic electronic transitions in the ultraviolet-visible (UV-Vis) region. These transitions are principally of the π → π* and n → π* type.

The high-energy, high-intensity absorptions are attributed to π → π* transitions, arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic system. For the parent nitrobenzene molecule, strong absorption bands are typically observed around 240 nm and 193 nm. acs.org The presence of substituents on the benzene ring in this compound significantly influences the positions and intensities of these bands. The methoxy group (-OCH₃), being an electron-donating group (auxochrome), tends to cause a bathochromic (red) shift of the π → π* transition, moving the absorption to longer wavelengths. Conversely, the electron-withdrawing nitro group (-NO₂) and, to a lesser extent, the bromomethyl group (-CH₂Br) can lead to more complex spectral behavior.

The interaction between these substituents and the benzene ring modifies the energy levels of the molecular orbitals. The chromophoric nitro group is the dominant factor in the UV-Vis spectrum. The electronic transitions in substituted nitrobenzenes are often analyzed in terms of locally excited states and intramolecular charge transfer configurations. documentsdelivered.com The substituents' electron-donating or withdrawing power and their position on the ring dictate the degree of mixing of these excited states. documentsdelivered.com

In addition to the strong π → π* transitions, a weaker absorption band corresponding to an n → π* transition is expected. This transition involves the excitation of a non-bonding electron from the oxygen atoms of the nitro group to an antibonding π* orbital of the aromatic ring. These transitions are typically observed as a shoulder on the longer wavelength side of the main absorption bands.

| Transition Type | Typical Wavelength Range (nm) for Nitroaromatics | Expected Influence of Substituents on this compound |

|---|---|---|

| π → π | 190-280 | Bathochromic shift due to the methoxy group, with complex interactions from the nitro and bromomethyl groups. |

| n → π | 280-350 | Weak absorption, potentially overlapping with the stronger π → π* bands. |

Investigation of Photophysical Properties

The photophysical properties of nitroaromatic compounds, including this compound, are characterized by the significant influence of the nitro group on the excited-state dynamics. Generally, nitroaromatics are known to be weakly fluorescent or non-fluorescent. This phenomenon is attributed to very efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁). jetir.org

Upon absorption of UV radiation and excitation to the S₁ state, the molecule can deactivate through several pathways, including fluorescence (radiative decay from S₁) and non-radiative decay processes like internal conversion and intersystem crossing. In nitroaromatics, the rate of intersystem crossing is often much faster than the rate of fluorescence. This efficient S₁ → T₁ transition populates the triplet state, effectively quenching any significant fluorescence emission. The presence of the bromine atom in this compound can further enhance the rate of intersystem crossing through the heavy-atom effect, which promotes spin-orbit coupling.

Consequently, it is anticipated that this compound will exhibit very low fluorescence quantum yields. The investigation of its photophysical properties would likely focus on transient absorption spectroscopy to characterize the properties of the triplet state, such as its lifetime and reactivity. The interaction with other molecules can also lead to fluorescence quenching through mechanisms like photoinduced electron transfer (PET), where the electron-deficient nitroaromatic compound acts as an electron acceptor. acs.orgcdu.edu.au

Vibrational Spectroscopy (Infrared, Raman)

Identification and Assignment of Key Functional Group Vibrations

The vibrational spectrum of this compound is a composite of the vibrations of its constituent parts. The key functional group vibrations can be identified and assigned based on their characteristic frequencies.

Nitro Group (NO₂) Vibrations: The nitro group gives rise to some of the most characteristic bands in the IR spectrum.

Asymmetric Stretching (ν_as(NO₂)): A strong absorption is expected in the region of 1500-1570 cm⁻¹. researchgate.net

Symmetric Stretching (ν_s(NO₂)): Another strong band is anticipated in the 1300-1370 cm⁻¹ range. researchgate.net

Bending (Scissoring) (δ(NO₂)): A band of variable intensity is expected around 853 cm⁻¹. researchgate.net

Methoxy Group (-OCH₃) Vibrations:

C-H Stretching: Asymmetric and symmetric stretching of the methyl group typically appear in the 2950-3000 cm⁻¹ and 2850-2950 cm⁻¹ regions, respectively.

C-O Stretching: The C-O-C stretching vibrations are expected to produce strong bands. The aryl-alkyl ether linkage typically shows an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1000-1075 cm⁻¹.

Bromomethyl Group (-CH₂Br) Vibrations:

C-H Stretching: The stretching vibrations of the methylene (B1212753) group are expected in the 2925-2960 cm⁻¹ (asymmetric) and 2850-2880 cm⁻¹ (symmetric) regions.

C-Br Stretching: The carbon-bromine stretching vibration is anticipated to appear as a strong to medium band in the lower frequency region, typically between 500 and 600 cm⁻¹.

Aromatic Ring (C₆H₃) Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=C Stretching: The ring C=C stretching vibrations typically result in a series of bands in the 1400-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern of the benzene ring. For a 1,3,5-trisubstituted benzene, characteristic out-of-plane bending bands are expected in the 810-900 cm⁻¹ region.

The complementary nature of IR and Raman spectroscopy is valuable in the complete vibrational analysis of this compound. While polar bonds like C=O and N=O give strong IR signals, the more symmetric and less polar bonds often produce stronger signals in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch (ν_as) | 1500 - 1570 | Strong (IR) |

| Symmetric Stretch (ν_s) | 1300 - 1370 | Strong (IR) | |

| Bending (δ) | ~853 | Medium (IR, Raman) | |

| Methoxy (C-O-C) | Asymmetric Stretch (ν_as) | 1200 - 1275 | Strong (IR) |

| Symmetric Stretch (ν_s) | 1000 - 1075 | Strong (IR) | |

| Bromomethyl (C-Br) | Stretch (ν) | 500 - 600 | Medium-Strong (IR) |

| Aromatic Ring | C-H Stretch (ν) | 3000 - 3100 | Medium-Weak |

| C=C Stretch (ν) | 1400 - 1600 | Medium-Strong | |

| C-H Out-of-plane Bend (γ) | 810 - 900 | Strong (IR) |

Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics and behavior of 1-(bromomethyl)-3-methoxy-5-nitrobenzene.

The electronic structure of this compound is dictated by the interplay of its substituent groups on the benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) group is an electron-donating group, while the nitro (-NO₂) and bromo (-Br) groups are electron-withdrawing.

Molecular Orbitals: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. For this molecule, the HOMO is expected to have significant electron density contributed by the electron-rich methoxy group and the aromatic ring. Conversely, the LUMO is likely localized on the electron-deficient nitro group and the benzene ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Charge Distribution: Methods like Natural Population Analysis (NPA) can be used to calculate the partial atomic charges. These calculations would quantify the electronic effects of the substituents, showing a significant negative charge localized on the oxygen atoms of the nitro group and a corresponding positive charge on the nitrogen atom. This charge separation creates a strong dipole moment within the nitro group.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would display regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro group. These regions are susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) would be found around the aromatic protons, indicating sites for potential nucleophilic interactions.

| Parameter | Predicted Characteristic |

| HOMO Localization | Primarily on the methoxy group and benzene ring |

| LUMO Localization | Primarily on the nitro group and benzene ring |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability |

| Negative Charge Center | Oxygen atoms of the nitro group |

| Positive Charge Center | Nitrogen atom of the nitro group |

| MEP Negative Potential | Region around the nitro group's oxygen atoms |

| MEP Positive Potential | Region around the aromatic hydrogen atoms |

Quantum chemical calculations are essential for elucidating reaction mechanisms and modeling transition states. For this compound, these methods could be applied to study various reactions, such as:

Nucleophilic Substitution: The bromomethyl group is a reactive site for Sₙ2 reactions. Computational modeling can map the potential energy surface for the substitution of the bromide ion by a nucleophile, identifying the transition state structure and calculating the activation energy barrier.

Nitro Group Reduction: The transformation of the nitro group into an amine is a common synthetic procedure. Theoretical calculations can investigate the mechanism of this reduction with different reagents, helping to understand the reaction pathway and selectivity.

By modeling the transition states, chemists can gain a deeper understanding of reaction kinetics and predict how changes in the molecular structure or reaction conditions will affect the reaction rate.

Quantum chemical methods can predict various spectroscopic parameters with a high degree of accuracy, which aids in the interpretation of experimental spectra.

NMR Spectroscopy:

¹H NMR: The chemical shifts of the protons can be calculated. The three protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet around 3.8-4.0 ppm. The three aromatic protons are chemically non-equivalent and would have distinct chemical shifts in the downfield region, influenced by the electronic effects of the substituents.

¹³C NMR: The carbon chemical shifts can also be predicted. The carbon of the methoxy group is anticipated to resonate around 56 ppm. The aromatic carbons would appear between approximately 110 and 160 ppm. The carbon atom attached to the electron-donating methoxy group would be shifted upfield, while the carbons bonded to the electron-withdrawing bromine and nitro groups would be shifted significantly downfield.

UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated. The spectrum is expected to be dominated by the nitroaromatic chromophore.

π → π* transitions: High-intensity absorptions arising from the aromatic system are predicted, similar to the strong bands observed for nitrobenzene (B124822) around 240 nm and 193 nm. nih.gov

n → π* transitions: Lower-intensity transitions involving the non-bonding electrons of the nitro group's oxygen atoms are also expected at longer wavelengths, typically around 330-350 nm.

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the IR spectrum. Key predicted peaks would include C-H stretching from the aromatic ring and methyl groups, C=C stretching of the ring, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-O and C-Br stretching frequencies.

| Spectroscopic Technique | Predicted Parameter/Feature |

| ¹H NMR | Methoxy singlet (~3.8-4.0 ppm); distinct aromatic multiplets |

| ¹³C NMR | Methoxy carbon (~56 ppm); aromatic carbons (110-160 ppm) |

| UV-Visible | Strong π → π* transitions (~240 nm); weak n → π* transition (~330-350 nm) |

| IR Spectroscopy | Characteristic peaks for N-O, C-O, C-Br, C=C, and C-H vibrations |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for studying electronic properties, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. researchgate.net

For this compound, conformational analysis focuses on the rotation around single bonds. The key degrees of freedom are the torsion angles involving the methoxy and bromomethyl substituents. Computational studies on similar molecules like anisole (B1667542) suggest that the methoxy group likely has a single, stable, planar conformation with respect to the benzene ring. colostate.edu MD simulations can be used to explore the rotational energy barriers of the C(ring)-CH₂Br and C(ring)-OCH₃ bonds, identifying the most stable (lowest energy) conformations and the flexibility of these side chains. researchgate.netscielo.br These simulations provide insight into how the molecule might change its shape in different environments.

| Torsional Angle | Description | Significance |

| C2-C3-O-C(methyl) | Rotation of the methoxy group relative to the ring | Determines the orientation of the methyl group and influences electronic conjugation. |

| C2-C1-C(bromo)-Br | Rotation of the bromomethyl group relative to the ring | Determines the spatial position of the reactive bromine atom. |

Prediction of Synthetic Accessibility and Retrosynthetic Pathways

Computational tools have been developed to assess the ease of synthesizing a target molecule and to propose potential synthetic routes.

Synthetic Accessibility: Algorithms can analyze the structure of this compound and assign a "synthetic accessibility" (SA) score. researchgate.net This score is based on factors like structural complexity, the presence of common functional groups, and comparison to databases of known reactions and commercially available starting materials. A lower SA score generally indicates that the molecule is easier to synthesize. researchgate.net

Retrosynthetic Pathways: Computational retrosynthesis programs can propose ways to deconstruct the target molecule into simpler, readily available precursors. For this compound, a likely computational retrosynthetic analysis would involve the following key disconnections:

C-Br Bond Cleavage: A functional group interconversion (FGI) would transform the bromomethyl group back to a methyl group (toluene derivative).

Aromatic Substituent Disconnections: The methoxy and nitro groups could be disconnected, leading back to a simpler benzene derivative. A common precursor for such a substitution pattern is often derived from dinitro- or amino-substituted aromatics.

A plausible computer-generated retrosynthetic pathway might look like this:

| Step | Target/Intermediate | Disconnection/Transformation | Precursor(s) |

| 1 | This compound | Radical Bromination | 1-Methoxy-3-methyl-5-nitrobenzene |

| 2 | 1-Methoxy-3-methyl-5-nitrobenzene | Nitration | 3-Methoxytoluene (m-Cresol methyl ether) |

| 3 | 3-Methoxytoluene | Williamson Ether Synthesis | m-Cresol (B1676322) and a methylating agent (e.g., dimethyl sulfate) |

Conclusion and Future Research Directions

Summary of Current Academic Research Landscape

Academic research directly focusing on 1-(Bromomethyl)-3-methoxy-5-nitrobenzene is limited. Its primary role in the literature is that of a synthetic intermediate or building block, valued for the electrophilic nature of its benzylic carbon. The bromomethyl group is a potent alkylating agent, susceptible to nucleophilic substitution (SN2) reactions, allowing for the covalent attachment of the 3-methoxy-5-nitrobenzyl moiety to various substrates. researchgate.net

The research landscape is better understood by examining the chemistry of its constituent functionalities:

Benzylic Bromides: This class of compounds is well-established as being highly reactive towards nucleophiles. The stability of the incipient benzylic carbocation in SN1-type processes, or the accessible nature of the benzylic carbon in SN2 reactions, makes them versatile synthons. masterorganicchemistry.com The reactivity is significantly modulated by the other substituents on the aromatic ring.

Nitroaromatics: The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (though not typically at the positions occupied by the other groups in this molecule). nih.gov Its presence significantly influences the electronic properties of the molecule and can be chemically transformed into other functional groups, most notably an amine, which opens up a vast array of subsequent chemical modifications. acs.org

Current research, therefore, implicitly utilizes the principles embodied by this compound in the synthesis of more complex molecules where the 3-methoxy-5-nitrobenzyl fragment is a key structural component.

Identification of Unexplored Synthetic Avenues

The most direct and plausible synthesis of this compound involves the selective free-radical bromination of the benzylic methyl group of its precursor, 1-methoxy-3-methyl-5-nitrobenzene. nih.gov This transformation is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light (hν), in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane. masterorganicchemistry.comresearchgate.net The selectivity for benzylic bromination over other potential reactions is high due to the resonance stabilization of the intermediate benzylic radical.

While this is the standard approach, several unexplored or underdeveloped synthetic avenues could be pursued:

Alternative Brominating Agents: Exploring greener or more efficient brominating systems could be a valuable research direction. For instance, using HBr in combination with an oxidant like H₂O₂ can be an effective method for benzylic bromination and may offer advantages in terms of cost and environmental impact. google.comgoogle.com

Novel Precursor Syntheses: The synthesis of the precursor, 1-methoxy-3-methyl-5-nitrobenzene, offers room for exploration. Standard routes involve the nitration of 3-methylanisole. Alternative multi-step sequences starting from more readily available materials like m-cresol (B1676322) or 3,5-dinitrotoluene (B12062) could be optimized for yield and scalability.

| Route | Precursor | Key Reagents | Reaction Type | Potential Advantages |

|---|---|---|---|---|

| A | 1-Methoxy-3-methyl-5-nitrobenzene | NBS, AIBN (or hν), CCl₄ | Free-Radical Bromination | High selectivity, well-established method |

| B | 1-Methoxy-3-methyl-5-nitrobenzene | HBr, H₂O₂ | Oxidative Bromination | Potentially greener, cost-effective |

| C | (3-Methoxy-5-nitrophenyl)methanol | PBr₃ or CBr₄/PPh₃ | Nucleophilic Substitution | Useful if the alcohol is more accessible |

Prospective Methodological Advancements in Characterization and Computational Studies

The characterization of this compound would rely on standard spectroscopic techniques. However, advanced methodologies could provide deeper insights into its structure and reactivity.

Advanced NMR Spectroscopy: While ¹H and ¹³C NMR are standard, two-dimensional techniques like HSQC and HMBC would be crucial for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the substituents.

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction would provide definitive proof of the molecular structure, including precise bond lengths, bond angles, and intermolecular packing interactions in the solid state.

Computational Studies: Density Functional Theory (DFT) has become a powerful tool for predicting the properties of organic molecules. For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable conformation of the molecule.

Analyze Electronic Structure: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This analysis would provide insights into the molecule's reactivity, with the LUMO likely centered on the aromatic ring and the bromomethyl group, indicating susceptibility to nucleophilic attack. researchgate.net

Predict Spectroscopic Data: Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra.

Model Reaction Mechanisms: Computational studies can be used to model the transition states of its reactions, such as SN2 displacement, providing a quantitative understanding of its reactivity compared to other substituted benzyl (B1604629) bromides. publish.csiro.au

Furthermore, molecular dynamics (MD) simulations could be used to study the behavior of this molecule in different solvent environments or its interaction with larger systems, such as polymer surfaces or the active sites of enzymes. nih.gov

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Formula | C₈H₈BrNO₃ | - |

| Molecular Weight | 246.06 g/mol | - |

| XLogP3 | 2.5 - 3.0 | Computational Algorithm |

| Hydrogen Bond Donors | 0 | Computational Algorithm |

| Hydrogen Bond Acceptors | 3 | Computational Algorithm |

| Topological Polar Surface Area | 55.1 Ų | Computational Algorithm |

Potential for Development in Advanced Materials and Chemical Biology Research

The trifunctional nature of this compound makes it a promising candidate for development in several advanced research areas.

Advanced Materials: The reactive bromomethyl group can be used to graft the molecule onto surfaces or polymer backbones. rsc.org This could be used to modify the surface properties of materials, for example, by introducing a polar, electron-deficient moiety. Subsequent reduction of the nitro group to an amine would provide a site for further functionalization, such as the attachment of dyes, cross-linking agents, or biocompatible polymers.

Chemical Biology and Medicinal Chemistry: As a versatile building block, this compound can be used in the synthesis of complex molecular scaffolds for drug discovery. researchgate.net The nitroaromatic group is a known pharmacophore in certain classes of drugs, although it can also be associated with toxicity. acs.org More commonly, it serves as a synthetic handle that can be reliably reduced to the corresponding aniline (B41778) derivative. researchgate.net This aniline can then participate in a wide range of coupling reactions (e.g., amide bond formation, sulfonylation, palladium-catalyzed cross-couplings) to rapidly build libraries of compounds for biological screening. The 3-methoxy-5-aminobenzyl core, derived from this compound, could be incorporated into potential kinase inhibitors, receptor antagonists, or other biologically active molecules.

Q & A

Q. What are the optimal synthetic routes for 1-(Bromomethyl)-3-methoxy-5-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A validated approach includes:

Nitration and Bromination: Start with a methoxy-substituted benzene derivative. Introduce the nitro group via nitration under controlled conditions (e.g., mixed acid at 0–20°C). Subsequent bromination using CuBr or HBr in acetic acid achieves the bromomethyl group. For example, a similar compound (1-Bromo-3-methoxy-5-(trifluoromethyl)benzene) was synthesized with a 48% yield using NaNO₂ in H₂SO₄/CH₃COOH at 0–20°C .

Alternative Pathways: Bromomethylation of pre-nitrated intermediates using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media can also be effective, though yields may vary depending on steric and electronic effects .

Key Considerations:

- Temperature control during nitration prevents over-oxidation.

- Catalyst choice (e.g., CuBr vs. HBr) impacts regioselectivity and purity.

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration + Bromination | H₂SO₄, NaNO₂, CuBr, 0–20°C | 48% | |

| Bromomethylation | Dibromo reagents, acidic media | ~50%* | |

| *Estimated based on analogous reactions. |

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions. The methoxy group typically appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons split based on nitro and bromomethyl group proximity.

- X-ray Crystallography: Resolves molecular geometry and confirms regiochemistry. For example, X-ray structures of related brominated aromatics (e.g., 5-(4-Bromophenoxy)-1-methyl derivatives) validate bond angles and steric effects .

- IR Spectroscopy: Nitro groups exhibit strong asymmetric stretching near 1520 cm⁻¹, while C-Br stretches appear at ~550–600 cm⁻¹ .

Best Practices:

- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid interference.

- Crystallize the compound in non-polar solvents (e.g., hexane/ethyl acetate) for high-quality X-ray diffraction.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Bromomethyl groups are alkylating agents and potential carcinogens.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile by-products (e.g., HBr gas).

- Spill Management: Neutralize brominated compound spills with sodium bicarbonate or specialized adsorbents.

- Storage: Store at 2–8°C in amber glass vials to prevent photodegradation and hydrolysis .

Advanced Research Questions